molecular formula C7H3ClN2O2 B3210096 4-Chloro-6-cyanopicolinic acid CAS No. 1060812-13-6

4-Chloro-6-cyanopicolinic acid

Cat. No.: B3210096
CAS No.: 1060812-13-6
M. Wt: 182.56 g/mol
InChI Key: OWQNJPIUVJYAKV-UHFFFAOYSA-N
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Description

4-Chloro-6-cyanopicolinic acid is a heterocyclic organic compound with the molecular formula C7H3ClN2O2. It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the fourth position and a cyano group at the sixth position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyanopicolinic acid typically involves the chlorination of 6-cyanopicolinic acid. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride. The process requires careful temperature control to ensure the selective chlorination at the fourth position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyanopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-amino-6-cyanopicolinic acid or 4-thio-6-cyanopicolinic acid.

    Reduction: Formation of 4-chloro-6-aminopicolinic acid.

    Oxidation: Formation of this compound oxides.

Scientific Research Applications

4-Chloro-6-cyanopicolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyanopicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 4-Chloro-2-cyanopicolinic acid
  • 6-Chloro-4-cyanopicolinic acid
  • 4-Bromo-6-cyanopicolinic acid

Comparison: 4-Chloro-6-cyanopicolinic acid is unique due to the specific positioning of the chlorine and cyano groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom at the fourth position enhances its electrophilic character, making it more reactive in substitution reactions compared to 6-Chloro-4-cyanopicolinic acid .

Properties

IUPAC Name

4-chloro-6-cyanopyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-4-1-5(3-9)10-6(2-4)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNJPIUVJYAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C#N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266675
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-13-6
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060812-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-cyano-2-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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